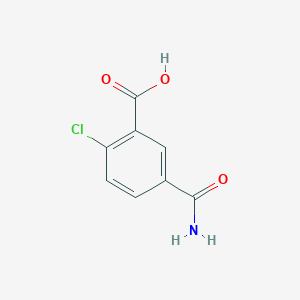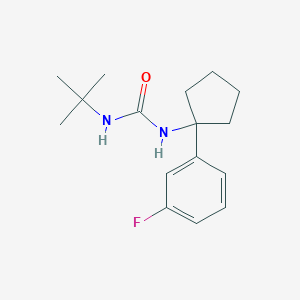
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclopentyl urea moiety
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the fluorophenyl group: This step involves the fluorination of a phenyl ring, which can be accomplished using reagents such as Selectfluor.
Cyclopentyl urea formation: The final step involves the reaction of cyclopentylamine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the major products formed depend on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-(1-phenylcyclopentyl)urea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(1-(4-fluorophenyl)cyclopentyl)urea: The position of the fluorine atom is different, potentially leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23FN2O |
|---|---|
Peso molecular |
278.36 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[1-(3-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C16H23FN2O/c1-15(2,3)18-14(20)19-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20) |
Clave InChI |
NRHCAOWWIHRRBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NC1(CCCC1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


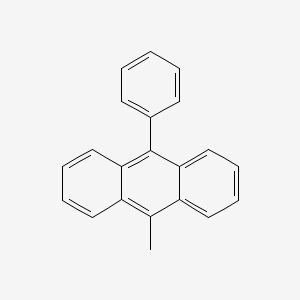
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
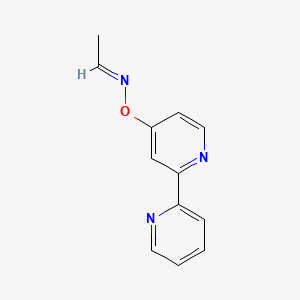
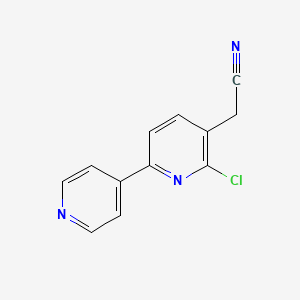
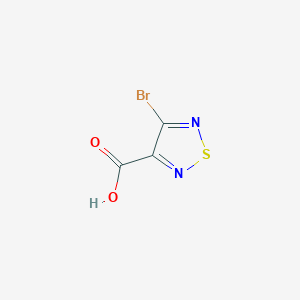



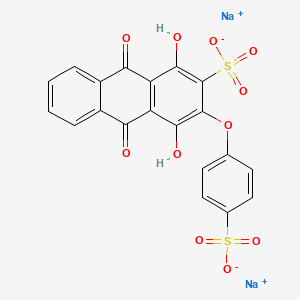
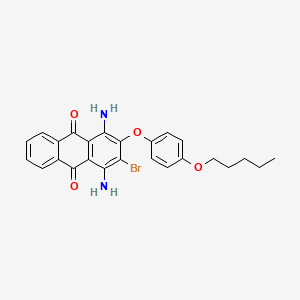
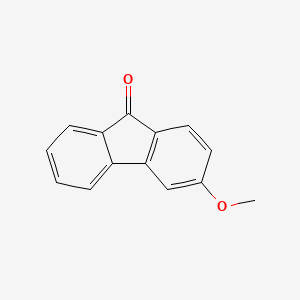
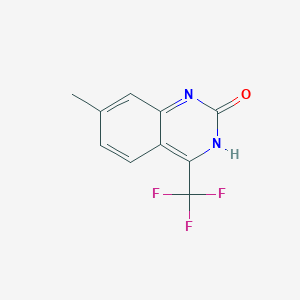
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
